molecular formula C12H16O3S B8337551 3,5-Diethoxy-4-methylsulfanyl-benzaldehyde

3,5-Diethoxy-4-methylsulfanyl-benzaldehyde

Cat. No. B8337551
M. Wt: 240.32 g/mol
InChI Key: FCJNHIZQYVXFSL-UHFFFAOYSA-N
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Patent
US07645753B2

Procedure details

To a suspension of sodium hydride (2.62 g, 60.0 mmol, 2.0 equiv; 55% free-flowing powder moistened with oil) in DMF (50 mL) under Ar was added carefully methanethiol (2.88 g, 60.0 mmol, 2.0 equiv). After 15 min, a solution of 4-bromo-3,5-diethoxy-benzaldehyde (8.2 g, 30.0 mmol, 1.0 equiv; prepared according to S. P. Dudek, H. D. Sikes, C. E. D. Chidsey J. Am Chem. Soc. 2001, 123, 8033-8038) in DMF (30 mL) was added, and the reaction mixture stirred overnight. The mixture was acidified to pH 2 by addition of a solution of 1 M HCl and extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4, the solvent removed by evaporation under reduced pressure and the crude material purified with column chromatography on silica eluting with heptane/ethyl acetate (1:1) providing 6.9 g (96%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.50 (t, J=7.0 Hz, 6H), 2.50 (s, 3H), 4.18 (q, J=7.0 Hz, 4H), 7.02 (s, 2H), 9.88 (s, 1H). 13C NMR (75 MHz, CDCl3): δ 14.66, 17.50, 64.88, 105.71, 122.00, 135.90, 159.54, 191.31. MS (ISP): 240.9 [M+H]+.
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][SH:4].Br[C:6]1[C:13]([O:14][CH2:15][CH3:16])=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][C:7]=1[O:17][CH2:18][CH3:19].Cl>CN(C=O)C>[CH2:18]([O:17][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([O:14][CH2:15][CH3:16])[C:6]=1[S:4][CH3:3])[CH:10]=[O:11])[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.88 g
Type
reactant
Smiles
CS
Step Three
Name
Quantity
8.2 g
Type
reactant
Smiles
BrC1=C(C=C(C=O)C=C1OCC)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material purified with column chromatography on silica eluting with heptane/ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=C(C1SC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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